molecular formula C15H15N5O3S B15026004 N-(2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

N-(2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B15026004
M. Wt: 345.4 g/mol
InChI Key: UYOBHPAQYQTJHT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked to an acetamide backbone, with a purine (9H-purin-6-ylsulfanyl) substituent.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-22-9-3-4-11(23-2)10(5-9)20-12(21)6-24-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19)

InChI Key

UYOBHPAQYQTJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with benzothiazole-based acetamides described in EP3 348 550A1 (2018). Key analogs include:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29)
  • N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

Key Comparisons :

Feature Target Compound Benzothiazole Analogs (EP3 348 550A1)
Core Structure Purine-sulfanyl-acetamide Benzothiazole-acetamide
Aromatic Substituents 2,5-dimethoxyphenyl 2,5-dimethoxyphenyl or halogenated/CF3 variants
Functional Groups Methoxy, sulfanyl, purine Methoxy, trifluoromethyl, halogen
Synthetic Yield Not reported 31% (Compound 29, microwave synthesis)

The primary distinction lies in the replacement of the purine-sulfanyl group in the target compound with benzothiazole rings in analogs. This substitution may influence solubility, bioavailability, and target specificity.

Physicochemical Properties

1H NMR Data for Compound 29 (DMSO-d6):

  • δ 8.26 (d, J=24.7 Hz, 1H)
  • δ 7.63 (dd, J=32.9, 7.4 Hz, 2H)
  • δ 6.82 (dd, J=30.0, 9.1 Hz, 3H)
  • δ 3.68 (s, 8H)

The downfield shifts (δ 7.63–8.26) suggest strong electron-withdrawing effects from the trifluoromethyl group in benzothiazole analogs.

Critical Analysis of Limitations

  • Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence.

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